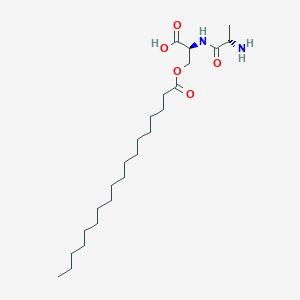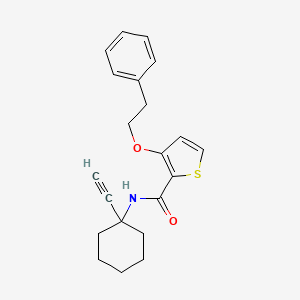
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functional groups are introduced to form the thiophene ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Attachment of the Ethynylcyclohexyl Group:
Attachment of the Phenylethoxy Group: The phenylethoxy group is introduced via etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coatings and Adhesives: Utilized in the formulation of specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and phenylethoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide Derivatives: Compounds with similar thiophene and carboxamide structures.
Ethynylcyclohexyl Derivatives: Compounds featuring the ethynylcyclohexyl group.
Phenylethoxy Derivatives: Compounds containing the phenylethoxy moiety.
Uniqueness
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.
Properties
CAS No. |
918136-00-2 |
|---|---|
Molecular Formula |
C21H23NO2S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(1-ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H23NO2S/c1-2-21(13-7-4-8-14-21)22-20(23)19-18(12-16-25-19)24-15-11-17-9-5-3-6-10-17/h1,3,5-6,9-10,12,16H,4,7-8,11,13-15H2,(H,22,23) |
InChI Key |
PWQRALNLZKVMII-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
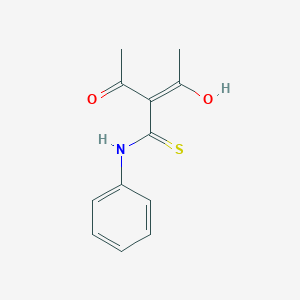
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
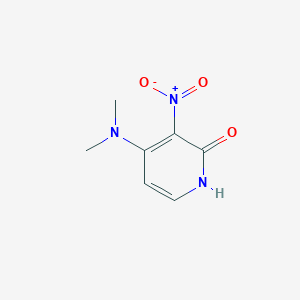
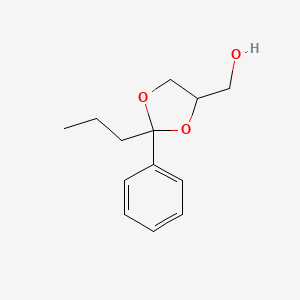

![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
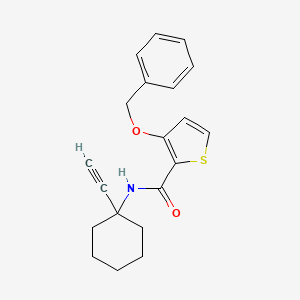

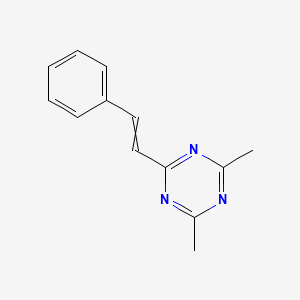
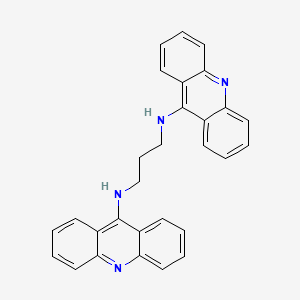
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
